molecular formula C6H10N2 B1297566 1H-Imidazole, 1-ethyl-4-methyl CAS No. 144748-24-3

1H-Imidazole, 1-ethyl-4-methyl

Cat. No. B1297566
CAS RN: 144748-24-3
M. Wt: 110.16 g/mol
InChI Key: JXZUHDMMANYKMX-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-ethyl-4-methyl is a derivative of imidazole. It has a molecular formula of C6H10N2 and a molecular weight of 110.1570 . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . There are also protocols that provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole, 1-ethyl-4-methyl is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1H-Imidazole, 1-ethyl-4-methyl has a molecular weight of 110.1570 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 1H-Imidazole, 1-ethyl-4-methyl is not available, it is generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling imidazole derivatives . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1-ethyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZUHDMMANYKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336147
Record name 1H-Imidazole, 1-ethyl-4-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-methyl-1h-imidazole

CAS RN

144748-24-3
Record name 1H-Imidazole, 1-ethyl-4-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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